molecular formula C12H9BrO B1287799 4-Bromophenyl phenyl ether (phenyl-D5) CAS No. 93951-83-8

4-Bromophenyl phenyl ether (phenyl-D5)

Cat. No.: B1287799
CAS No.: 93951-83-8
M. Wt: 254.13 g/mol
InChI Key: JDUYPUMQALQRCN-RALIUCGRSA-N
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Description

4-Bromophenyl phenyl ether (phenyl-D5) is an organic compound with the molecular formula BrC6H4OC6D5. It is a deuterated derivative of 4-bromophenyl phenyl ether, where the phenyl ring is substituted with deuterium atoms. This compound is used in various scientific research applications due to its unique properties and stability .

Scientific Research Applications

4-Bromophenyl phenyl ether (phenyl-D5) is utilized in several scientific research fields:

Future Directions

: Sigma-Aldrich: 4-Bromophenyl phenyl-d5 ether

Mechanism of Action

Target of Action

This compound is a stable isotope with a molecular weight of 254.13 , and it’s often used in environmental analysis and as a synthetic intermediate

Pharmacokinetics

Its density is 1.451 g/mL at 25 °C , which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are required to understand these properties better.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromophenyl phenyl ether (phenyl-D5) typically involves the bromination of phenol using thionyl bromide to produce 4-bromophenol. This intermediate is then reacted with a deuterated phenol in the presence of a base such as sodium hydroxide to yield 4-bromophenyl phenyl ether (phenyl-D5) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenyl phenyl ether (phenyl-D5) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted phenyl ethers can be formed.

    Oxidation Products: Oxidation can lead to the formation of phenolic compounds.

    Reduction Products: Reduction can yield deuterated phenyl alcohols

Comparison with Similar Compounds

Uniqueness: 4-Bromophenyl phenyl ether (phenyl-D5) is unique due to its deuterium substitution, which imparts greater stability and allows for detailed studies in various scientific fields. Its isotopic labeling makes it a valuable tool for tracing and analyzing complex reactions and processes .

Properties

IUPAC Name

1-(4-bromophenoxy)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYPUMQALQRCN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=C(C=C2)Br)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584368
Record name 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-83-8
Record name 1-Bromo-4-[(~2~H_5_)phenyloxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BROMOPHENYL) PHENYL-D5 ETHER
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